Mammea A/BA Mammea A/BA Mammea a/ba belongs to the class of organic compounds known as prenylated neoflavonoids. These are neoflavonoids that features a C5-isoprenoid substituent at any position of the A, B, or C ring. Neoflavonoids are compounds with a structure based on the 4-phenylchromene backbone. Thus, mammea a/ba is considered to be a flavonoid lipid molecule. Mammea a/ba exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mammea a/ba is primarily located in the membrane (predicted from logP). Outside of the human body, mammea a/ba can be found in fruits and mammee apple. This makes mammea a/ba a potential biomarker for the consumption of these food products.
Mammea A/BA is a neoflavonoid. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 5224-54-4
VCID: VC1781371
InChI: InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3
SMILES: CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol

Mammea A/BA

CAS No.: 5224-54-4

Cat. No.: VC1781371

Molecular Formula: C25H26O5

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Mammea A/BA - 5224-54-4

Specification

CAS No. 5224-54-4
Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
IUPAC Name 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one
Standard InChI InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3
Standard InChI Key SBHOAZQBEGVQLJ-UHFFFAOYSA-N
SMILES CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O
Canonical SMILES CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O
Melting Point 125-126°C

Introduction

Chemical Structure and Properties

Mammea A/BA (CAS No. 5224-54-4), also known as isomammeisin, is a prenylated neoflavonoid with a molecular formula of C25H26O5 and a molecular weight of 406.5 g/mol . The compound features a 4-phenylchromene backbone, which classifies it as a neoflavonoid, and contains a C5-isoprenoid substituent that further categorizes it as a prenylated neoflavonoid .

The IUPAC name of Mammea A/BA is 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one . Its chemical structure contains several functional groups that contribute to its biological activities, including hydroxyl groups, a lactone ring, and aliphatic side chains.

Physical and Chemical Properties

Mammea A/BA exhibits specific physicochemical properties that influence its biological behavior and potential applications:

PropertyDescription
Physical StateSolid
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
SolubilityPractically insoluble in water, lipophilic
HydrophobicityVery hydrophobic
pH CharacterRelatively neutral
InChI KeySBHOAZQBEGVQLJ-UHFFFAOYSA-N
SMILESCC(C)CC(=O)C1=C(O)C(CC=C(C)C)=C(O)C2=C1OC(=O)C=C2C1=CC=CC=C1

Mammea A/BA's high hydrophobicity and poor water solubility are significant considerations for its pharmaceutical applications, potentially requiring special formulation techniques for effective delivery .

Natural Sources and Occurrence

Mammea A/BA has been identified in several plant species, primarily within the Calophyllaceae family. The compound has been isolated and characterized from the following sources:

Biological Activities and Pharmacological Effects

Mammea A/BA demonstrates a range of biological activities that make it a compound of significant interest for pharmaceutical research. These activities span antibacterial, antiparasitic, and potential anticancer properties.

Antiparasitic Activity

One of the most notable biological activities of Mammea A/BA is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Mammea A/BA combats T. cruzi through multiple mechanisms:

  • Induces mitochondrial dysfunction in the parasite

  • Increases production of reactive oxygen species (ROS)

  • Causes DNA fragmentation

  • Elevates the number of acidic vacuoles

  • Triggers multiple cell death pathways including apoptosis, autophagy, and necrosis

These mechanisms make Mammea A/BA a valuable research tool for Chagas disease and highlight its potential as a lead compound for antiparasitic drug development.

Extract TypeLC50 (μg/mL)95% Confidence IntervalToxicity Profile
MAD8.396.55–10.23Highly toxic
MAC12.6710.84–14.51Highly toxic
MAM11.669.90–13.42Highly toxic
K2Cr2O7 (positive control)109.9889.19–130.77Toxic

The LC50 values for these extracts were significantly lower than that of the toxic positive control (K2Cr2O7), indicating higher toxicity . The relative toxicity correlates with the GC-MS phytochemical profiling, with MAD extract having the highest relative amount of identified cytotoxic compounds (13.16%), compared to MAC (8.11%) and MAM (7.69%) extracts .

Insecticidal Activity

Mammea americana leaf extracts also demonstrate insecticidal activity against Ferrisia sp. insects:

Extract TypeExposure TimeLC50 (mg/mL)95% Confidence IntervalRegression Coefficient (R²)
MAD24 h9.867.31–12.400.957
MAC24 h14.268.14–20.370.961
MAM24 h10.805.30–16.310.911
MAM48 h5.903.55–8.250.943

These findings suggest potential applications of Mammea A/BA and related compounds as natural bioinsecticides .

Comparative Analysis with Other Mammea Compounds

Mammea A/BA is one of several related compounds found in Mammea species. Understanding its relationship with other Mammea coumarins provides context for its biological activities and potential applications.

Comparison with Mammea B/BA

While Mammea A/BA shows significant biological activities, comparative studies indicate that Mammea B/BA demonstrates superior antibacterial efficacy, particularly against Staphylococcus aureus strains:

  • Mammea B/BA isolated from Mammea americana seeds has shown potent inhibition of methicillin-resistant Staphylococcus aureus with MIC values between 0.5 and 1.0 μg/ml

  • Mammea B/BA is considered one of the most potent mammea coumarins reported to date based on literature reviews

  • Toxicity assessments of Mammea B/BA against the nematode Caenorhabditis elegans and human fibroblasts indicate low toxicity, suggesting a favorable therapeutic index

This comparison highlights the structural specificity of biological activities among related mammea compounds, with slight variations in structure potentially leading to significant differences in potency and target selectivity.

Related Mammea Compounds

Several related mammea compounds have been identified and studied:

  • Mammea A/BB, another prenylated neoflavonoid found in Mammea americana

  • Mammea B/BC, identified in seeds of Mammea americana

  • Mammea A/AA cyclo D and Mammea A/AA cyclo F, also isolated from Mammea americana seeds

  • A mixture of Mammea B/BA cyclo F plus Mammea B/BD cyclo F reported in some studies

These compounds share structural similarities with Mammea A/BA but may exhibit different biological activities and potencies.

Research Applications and Future Directions

The biological activities of Mammea A/BA suggest several potential research and therapeutic applications:

Current Applications

  • Serve as a research tool for studying mechanisms of action against Trypanosoma cruzi

  • Function as a model compound for developing more potent antiparasitic agents

  • Contribute to understanding structure-activity relationships in prenylated neoflavonoids

  • Act as a potential biomarker for the consumption of Mammea americana fruits in nutritional studies

Future Research Directions

The current research on Mammea A/BA opens several avenues for future investigation:

  • Development of synthetic analogs with enhanced potency and reduced toxicity

  • Detailed studies of pharmacokinetics and bioavailability to address its poor water solubility

  • Exploration of potential synergistic effects with established antibiotics or antiparasitic drugs

  • Investigation of specific cellular targets and signaling pathways affected by Mammea A/BA

  • Assessment of its potential for cancer treatment, given its interactions with cell death pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator